molecular formula C21H23N3O4 B13370866 N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide

N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide

Cat. No.: B13370866
M. Wt: 381.4 g/mol
InChI Key: FNSRZQOFBNQFPG-LJQANCHMSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a dimethoxyphenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-N-(3,4-dimethoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H23N3O4/c1-13(2)19(24-12-22-16-8-6-5-7-15(16)21(24)26)20(25)23-14-9-10-17(27-3)18(11-14)28-4/h5-13,19H,1-4H3,(H,23,25)/t19-/m1/s1

InChI Key

FNSRZQOFBNQFPG-LJQANCHMSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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